![molecular formula C15H8N2O2 B14415169 5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione CAS No. 80757-42-2](/img/structure/B14415169.png)
5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione is a heterocyclic compound that belongs to the pyridocarbazole family This compound is known for its complex structure, which includes a fused ring system combining pyridine and carbazole units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione typically involves the transformation of precursor compounds through a series of chemical reactions. One common method involves the transformation of 6H-pyrido[3,2-b]indol-5(12H)-ones by alkali and air into the desired pyridocarbazolequinones . Another approach includes the use of 3-amino-1,4-dimethylcarbazole as a key intermediate, which undergoes condensation with ethyl acetoacetate followed by cyclization to form the pyridocarbazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced forms of the compound, and substituted pyridocarbazole derivatives, depending on the specific reagents and conditions used.
科学研究应用
5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is explored for its potential use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione involves its interaction with molecular targets such as DNA and enzymes. For instance, some derivatives of this compound intercalate with DNA and inhibit topoisomerase II, leading to the disruption of DNA replication and transcription . Other modes of action include kinase inhibition and interaction with transcription factors like p53 .
相似化合物的比较
Similar Compounds
Ellipticine: A well-known pyridocarbazole derivative with potent anticancer properties.
Olivacine: Another pyridocarbazole compound with similar biological activities.
Indolo[2,3-a]carbazoles: A subclass of compounds with diverse biological properties and applications in antitumor therapy.
Uniqueness
5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
80757-42-2 |
|---|---|
分子式 |
C15H8N2O2 |
分子量 |
248.24 g/mol |
IUPAC 名称 |
10H-pyrido[2,3-b]carbazole-5,11-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-9-5-3-7-16-12(9)15(19)13-11(14)8-4-1-2-6-10(8)17-13/h1-7,17H |
InChI 键 |
HSENFMYZWJTIIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


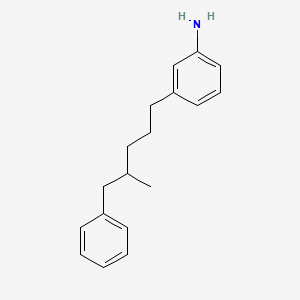
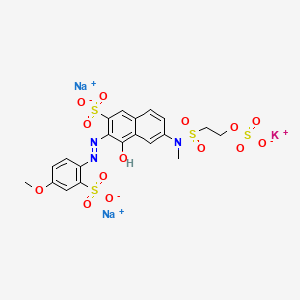
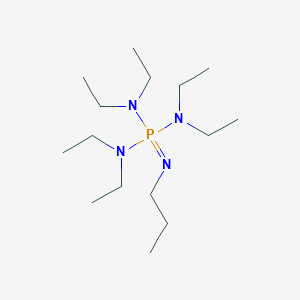
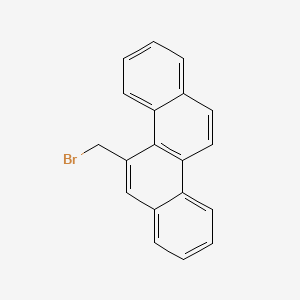





![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
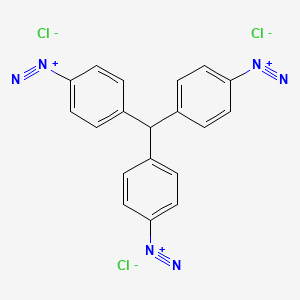
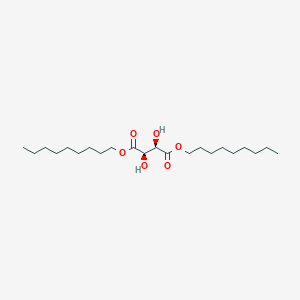

![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
